Cyazofamid

Catalog No.
S633182
CAS No.
120116-88-3
M.F
C13H13ClN4O2S
M. Wt
324.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyazofamid

CAS Number

120116-88-3

Product Name

Cyazofamid

IUPAC Name

4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)imidazole-1-sulfonamide

Molecular Formula

C13H13ClN4O2S

Molecular Weight

324.79 g/mol

InChI

InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3

InChI Key

YXKMMRDKEKCERS-UHFFFAOYSA-N

SMILES

Array

solubility

Solvent solubility (all in g/100 mL, 21.2 °C): hexane, 0.003; methanol, 0.174, acetonitrile, 3.095, dichloroethane, 10.212; toluene, 0.600, ethyl acetate, 1.649; acetone, 4.564, octanol, 0.004
In water, 0.107 at pH 7; 0.121 at pH 5; 0.109 at pH 9 (all in mg/L at 20 °C)

Synonyms

4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide; 4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide; BAS 54500F; Cyamidazosulfamid; Docious; Fendazosulam; IKF 916; Mildicut; Ranman;

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl

The exact mass of the compound Cyazofamid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solvent solubility (all in g/100 ml, 21.2 °c): hexane, 0.003; methanol, 0.174, acetonitrile, 3.095, dichloroethane, 10.212; toluene, 0.600, ethyl acetate, 1.649; acetone, 4.564, octanol, 0.004in water, 0.107 at ph 7; 0.121 at ph 5; 0.109 at ph 9 (all in mg/l at 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Cyazofamid (CAS 120116-88-3) is a highly selective cyanoimidazole fungicide and the premier member of the Quinone inside Inhibitors (QiI, FRAC Group 21). Unlike broad-spectrum protectants, cyazofamid specifically targets the cytochrome bc1 complex (Complex III) at the Qi site, disrupting mitochondrial electron transport in Oomycetes (e.g., Phytophthora, Pythium, Plasmopara) and Plasmodiophora brassicae [1]. From a procurement and formulation perspective, cyazofamid is prioritized for its ultra-low effective concentration (EC50 in the sub-microgram per milliliter range) and its ability to serve as a drop-in active ingredient for resistance management programs where legacy phenylamides and strobilurins have failed [2]. Its low field application rate and targeted degradation profile make it a critical raw material for modern, regulatory-compliant agricultural chemical portfolios.

Substituting cyazofamid with older, generic in-class or out-of-class alternatives severely compromises formulation efficacy and regulatory compliance. Phenylamides like metalaxyl suffer from widespread, documented target-site resistance in Phytophthora infestans and Plasmopara viticola, rendering them ineffective in many key agricultural zones [1]. Similarly, substituting with strobilurins (QoI fungicides like azoxystrobin) fails against pathogen strains carrying the common G143A mutation, which confers complete cross-resistance to Qo-site inhibitors but does not affect Qi-site inhibitors like cyazofamid[2]. Furthermore, replacing cyazofamid with multi-site protectants such as mancozeb requires drastically higher active ingredient loading (often >1.5 kg/ha vs. <0.1 kg/ha for cyazofamid), increasing formulation costs, transport logistics, and regulatory friction in markets phasing out high-load dithiocarbamates [3].

Efficacy Against Phenylamide-Resistant Phytophthora infestans

In comparative in vitro assays against Phytophthora infestans, cyazofamid demonstrates profound intrinsic activity, particularly against resistant strains. Cyazofamid yields EC50 values between 0.008 and 0.2 µg/mL. In contrast, metalaxyl exhibits EC50 values exceeding 100 µg/mL for resistant isolates, representing a >500-fold difference in potency [1]. This massive quantitative advantage makes cyazofamid a mandatory inclusion for formulations deployed in regions with established metalaxyl resistance.

Evidence DimensionMycelial growth inhibition (EC50)
Target Compound DataCyazofamid: 0.008 - 0.2 µg/mL
Comparator Or BaselineMetalaxyl: >100 µg/mL (Resistant strains)
Quantified Difference>500-fold higher potency for Cyazofamid against resistant strains
ConditionsIn vitro microplate/agar assay against P. infestans

Procuring cyazofamid ensures formulation efficacy in markets where legacy metalaxyl products have lost commercial viability due to pathogen resistance.

Site-Specific Inhibition Bypassing QoI Cross-Resistance

Both cyazofamid and strobilurins (like azoxystrobin) target mitochondrial Complex III, but they bind at different sites. Azoxystrobin binds the Qo site, which is highly susceptible to the G143A mutation, leading to widespread field resistance. Cyazofamid binds the Qi site (Quinone inside Inhibitor). Because the binding sites are distinct, cyazofamid maintains its sub-microgram EC50 efficacy against QoI-resistant pathogen populations [1].

Evidence DimensionTarget site binding and resistance circumvention
Target Compound DataCyazofamid: Qi site binding (Active against G143A mutants)
Comparator Or BaselineAzoxystrobin: Qo site binding (Inactive against G143A mutants)
Quantified DifferenceComplete absence of cross-resistance between QiI and QoI chemistries
ConditionsMolecular target interaction at Cytochrome bc1 complex

Enables agrochemical manufacturers to market resistance-breaking rotation products that directly replace failing azoxystrobin formulations.

Active Ingredient Loading and Environmental Application Rate

Regulatory pressures are forcing the phase-out of high-volume protectants like mancozeb. In field trials for potato late blight, cyazofamid provided superior disease control (often exceeding 90% efficacy) at seasonal application rates that are orders of magnitude lower than mancozeb. While mancozeb requires applications of 1,500 to 2,000 g a.i./ha per pass, cyazofamid achieves complete control at approximately 80 to 100 g a.i./ha [1]. This drastic reduction in active ingredient mass per hectare fundamentally shifts formulation, packaging, and transport economics.

Evidence DimensionField application rate for late blight control
Target Compound DataCyazofamid: ~80 - 100 g a.i./ha
Comparator Or BaselineMancozeb: >1,500 g a.i./ha
Quantified Difference~15x to 20x reduction in required active ingredient mass per hectare
ConditionsField application for Phytophthora infestans control

Allows procurement teams to source a high-potency active that drastically reduces formulation volume, transport costs, and regulatory exposure compared to bulk dithiocarbamates.

Soil-Drench Efficacy for Clubroot (Plasmodiophora brassicae)

Controlling soil-borne Plasmodiophora brassicae is notoriously difficult, often causing generic biofungicides or standard in-furrow treatments to fail. Cyazofamid demonstrates exceptional soil-drench efficacy. When applied as a suspension concentrate, cyazofamid strongly inhibited root-hair infection, causing 89% and 100% inhibition at just 0.3 and 1.0 mg a.i./kg dry soil, respectively [1]. In contrast, biologicals like Serenade and synthetic alternatives like fluazinam often show limited success or require unfeasible water volumes when applied in-furrow under high inoculum pressure.

Evidence DimensionRoot-hair infection inhibition (P. brassicae)
Target Compound DataCyazofamid: 100% inhibition at 1.0 mg/kg dry soil
Comparator Or BaselineBiofungicides (e.g., Serenade) / Fluazinam: Ineffective or inconsistent in-furrow
Quantified DifferenceNear complete control at trace soil concentrations vs. baseline failure
ConditionsSoil-drench / plug seedling tray application in infested soil

Provides a highly reliable, low-dose active ingredient specifically suited for the lucrative crucifer seedling and nursery treatment market.

Resistance-Breaking Oomyceticide Formulations

Because cyazofamid targets the Qi site of Complex III, it is the ideal active ingredient for formulations designed to rescue crops in regions plagued by metalaxyl-resistant and azoxystrobin-resistant Phytophthora and Plasmopara strains. It is frequently co-formulated with multi-site or CAA fungicides (like dimethomorph) to create premium, resistance-proof commercial products [1].

Low-Volume, High-Efficacy Potato and Vine Protection

With the regulatory phase-out of high-load protectants like mancozeb, cyazofamid is prioritized for modern late blight and downy mildew spray programs. Its ability to achieve >90% disease control at sub-100 g/ha rates makes it a cornerstone for manufacturers pivoting to low-environmental-impact, high-margin agricultural chemicals [2].

Specialized Nursery and Seedling Tray Drenches

Cyazofamid's near-complete inhibition of Plasmodiophora brassicae resting spore germination at trace concentrations (1 mg/kg dry soil) makes it uniquely suited for plug seedling tray applications. Agrochemical buyers formulate it into specialized suspension concentrates for the crucifer nursery market, where standard in-furrow treatments fail [3].

Physical Description

Ivory odorless solid; [Merck Index]

Color/Form

Ivory powder

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

324.0447745 Da

Monoisotopic Mass

324.0447745 Da

Heavy Atom Count

21

Density

1.446 at 20 °C

LogP

log Kow = 3.2

Odor

Odorless

Melting Point

152.7 °C

UNII

QJC4S2YQ4B

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

To elucidate the background of the highly selective fungicidal activity of cyazofamid ... the biochemical mode of action of this fungicide in /a target species/ Pythium spinosum was investigated. Cyazofamid inhibited mycelial growth of P. spinosum on the order of 1 uM on agar medium containing gelatin, on water agar, and on potato dextrose agar. The mycelial growth inhibition was markedly potentiated in the presence of salicylhydroxamic acid (SHAM), an inhibitor of mitochondrial alternative oxidase. Oxygen consumption of P. spinosum mycelia treated with 4 uM cyazofamid was reduced by about 60%. At 60 min after the treatment, the oxygen consumption was recovered, but the respiration was resistant to potassium cyanide and sensitive to SHAM. From the effect of cyazofamid on electron transport activity of P. spinosum mitochondria, it was revealed that this fungicide specifically interferes with cytochrome bc1 complex (complex III) activity (I50: 0.04 uM). Cyazofamid, however, exhibited no inhibition of complex III activities in mitochondria isolated from other biological sources such as Botrytis cinerea, Saccharomyces cerevisiae, rat liver, and potato tuber. Thus, the highly selective activity of cyazofamid appeared to be due to a difference in the inhibitor susceptibility at the target enzyme. To identify the binding site of cyazofamid in complex III, reduction kinetics of cytochrome b hemes was investigated with P. spinosum mitochondria. The addition of cyazofamid immediately reduced cytochrome b hemes and the extent of reduction was higher than that without cyazofamid. Reduction of b hemes was markedly inhibited by the combined use of cyazofamid and azoxystrobin (Qo center inhibitor). These results suggest that cyazofamid binds to the Qi center of complex III.
Cyazofamid is reported to inhibit complex 3 but at the Qi site (antimycin site) which differs from that of other recent fungicidal inhibitors of complex 3 which act at the Qo site. It is claimed to be specific in its inhibitory action to mitochondria from oomycete fungi.

Vapor Pressure

1.3X10-2 mPa /9.75X10-8 mm Hg/ at 35 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

120116-88-3

Absorption Distribution and Excretion

Pharmacokinetics and metabolism studies in rats following administration of a single low (0.5 mg/kg) or high (1,000 mg/kg) dose, showed relatively rapid absorption (irrespective of dose tcmax = 0.25-0.5 hrs) and elimination (t1/2 4.4-5.8 hrs) at the low dose and saturated absorption with prolonged elimination (t1/2 of 7.6-11.6 hrs) at the high-dose. The extent of absorption (expressed as percent of administered dose) was highly dose-dependent, being nearly 75% at the low dose and only about 5% at the high dose. Both the urine and feces were major routes of excretion at the low dose with most of the urinary radioactivity being a metabolite named CCBA (4-(4-chloro-2-cyanoimidazol-5-yl)benzoic acid). Results of biliary excretion experiments showed biliary elimination of radiolabel to be highly variable at the low dose (about 12-39% of the administered low dose) and negligible (<2%) in the high-dose groups. Urinary or biliary excretion in rats of the high-dose groups was low (each about 2%) with most of the radioactivity being CCBA. Irrespective of the dosing regimen, most of the recovered fecal radioactivity was unchanged parent compound; the major fecal metabolites were CCBA and 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM) each of which being less than 5% of the administered dose. Tissue burdens at t1/2, tmax, and at 168 hours post dose were indicative of rapid clearance and low tissue burdens suggesting little or no bioaccumulation or sequestration.

Metabolism Metabolites

Both the urine and feces were major routes of excretion /in rats/ at the low dose /0.5 mg/kg/ with most of the urinary radioactivity being a metabolite named CCBA (4-(4-chloro-2-cyanoimidazol-5-yl)benzoic acid). ... Irrespective of the dosing regimen, most of the recovered fecal radioactivity was unchanged parent compound; the major fecal metabolites were CCBA and 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM) each of which being less than 5% of the administered dose.
Major metabolites in urine and feces were identified. There were no significant products of cleavage between phenyl and imidazole substituents. Most of administered label was absorbed following low dose treatment, although 16 to 20% of administered label was found as unchanged a.i. in feces. Males given low dose treatment excreted more label in urine than in feces (about 2:1), whereas in females the ratio was about 1:1. This difference probably reflects a greater excretion of absorbed material in females via the bile compared to males. High dose level was very poorly absorbed, evidenced by 86-87% of administered label being found in feces as unchanged a.i. All identified metabolites displayed hydrolytic cleavage of the N,Ndimethylsulfonamide group away from the imidazole ring. Of remaining substituents, the methyl group on the phenyl ring was either oxidized to a carboxylic acid (the major urinary metabolite), or conjugated by GSH and further modified to form a series of metabolites. The major two of these metabolites were alpha-(methylsulfinyl)-p-tolyl and alpha-(methylsulfonyl)-p-tolyl derivatives, both of which were primarily limited to urine of low dose females. Label clearance from blood and other tissues was rapid. In low dose rats there were typically about 10-fold reductions from peak concentrations at 0.5 hr after dosing to the next sampling at 5.5 hr after dosing.
Three biliary-cannulated rats/sex/group were dosed once by gavage with either low or high dose level of cyazofamid (0.5 or 1000 mg/kg): either phenyl-labeled ((14)C-Bz)-IKF-916), or imidazole-labeled ((14)C-Im)-IKF-916). The only strong peak found in urine (50% of administered dose in M and 38% in F) was CCBA. Virtually all label in the feces of low-dose cannulated rats was the parent cyazofamid. Bile accounted for 12-22% of administered dose (M) or 29-39% of administered dose (F). Bile HPLC profiles were rather complex, displaying mostly rather polar components. Investigators justifiably concluded in the footnotes to these pages that structures were "predominantly catabolic products of the glutathione conjugate of CCIM" (CCIM is 4-chloro-5-ptolylimidazole- 2-carbonitrile). The benzoic acid metabolite, CCBA, was also a significant component of bile (about 4% of administered dose in M and F). Complex HPLC profiles of bile extracts were progressively simplified to a few major peaks upon treatment with glucuronidase and acidification. A low-dose male bile profile after such treatment yielded 19% of label in bile as CHCN, and a slight increase over the pre-processing levels of CCBA. CHCN is CCIM with the methyl group on the phenyl ring oxidized to a hydroxymethyl. Together CHCN and CCIM comprised 46% of the bile extracts thus treated, and nearly all of the balance of radiolabel was found in two peaks of relatively polar material ... Thus it appears that conjugation of bile products to glucuronides is a quantitatively important process, in addition to conjugation by glutathione. It was noted in the core metabolism study that CH3SO2-CCIM and CH3SO-CCIM (two products of glutathione addition and subsequent modification) were abundant in urine of non-cannulated females; however cannulated rats of either gender in this study yielded no common urinary metabolites other than CCBA. This suggests that these two metabolites were biliary glutathione derivatives.
Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Cyazofamid

Biological Half Life

Pharmacokinetics and metabolism studies in rats following administration of a single low (0.5 mg/kg) or high (1,000 mg/kg) dose, showed relatively rapid absorption (irrespective of dose tcmax = 0.25-0.5 hrs) and elimination (t1/2 4.4-5.8 hrs) at the low dose and saturated absorption with prolonged elimination (t1/2 of 7.6-11.6 hrs) at the high-dose.

Use Classification

Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: R. Nasu et al., AU 8812883; eidem, US 4995898 (1988, 1991 both to Ishihara Sangyo Kaisha)

General Manufacturing Information

Cyazofamid has limited systemic activity so it is used as a protectant fungicide applied by ground or aerial spray.

Analytic Laboratory Methods

An adequate analytical methodology is available to enforce the proposed tolerances. Cyazofamid and the metabolite CCIM are completely recovered (>80% recovery) using the Food and Drug Administration's (FDA) Multi-Residue Protocol D (without cleanup). In addition, High performance liquid chromatography/ultraviolet detector (HPLC/UV) method is available for use as a single analyte confirmatory method.

Storage Conditions

Do not contaminate water, food or feed by storage or disposal. ... Store in original container, in a secured, dry place separate from fertilizer, food, and feed. /Ranman 400SC/

Dates

Last modified: 08-15-2023

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